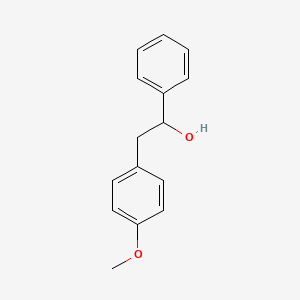
2-(4-Methoxyphenyl)-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-1-phenylethanol is an organic compound with the molecular formula C15H16O2 It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a phenylethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-phenylethanol can be achieved through several methods. One common approach involves the reduction of 2-(4-Methoxyphenyl)-1-phenylethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers high efficiency and selectivity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(4-Methoxyphenyl)-1-phenylethanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can yield 2-(4-Methoxyphenyl)-1-phenylethane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: 2-(4-Methoxyphenyl)-1-phenylethanone.
Reduction: 2-(4-Methoxyphenyl)-1-phenylethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Methoxyphenyl)-1-phenylethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The methoxy group and phenylethanol moiety contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Similar structure but lacks the phenylethanol moiety.
4-Methoxyphenylacetic acid: Contains a carboxylic acid group instead of the phenylethanol moiety.
4-Methoxyphenylamine: Contains an amine group instead of the phenylethanol moiety.
Uniqueness
2-(4-Methoxyphenyl)-1-phenylethanol is unique due to the presence of both the methoxy group and the phenylethanol moiety, which contribute to its distinct chemical and biological properties
特性
CAS番号 |
20498-67-3 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-1-phenylethanol |
InChI |
InChI=1S/C15H16O2/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3 |
InChIキー |
PKTDIXNDEIHHHO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



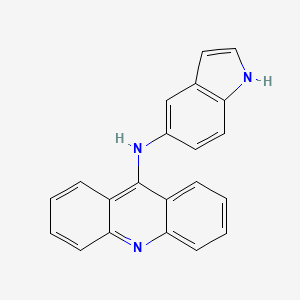
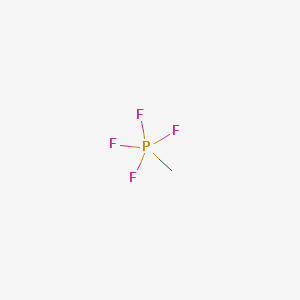
![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
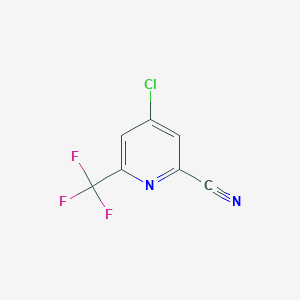
![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)
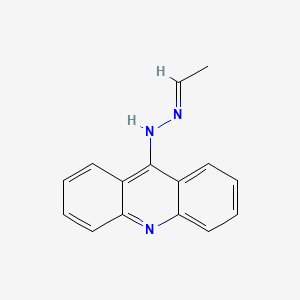


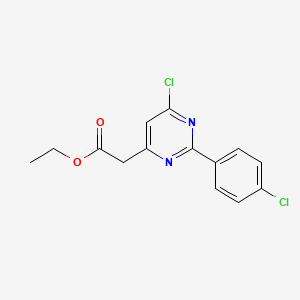
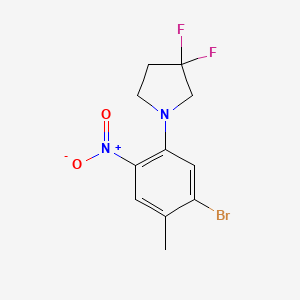
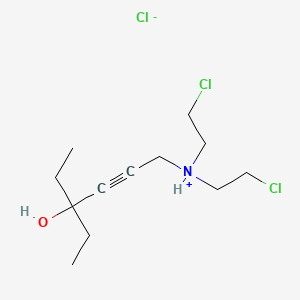
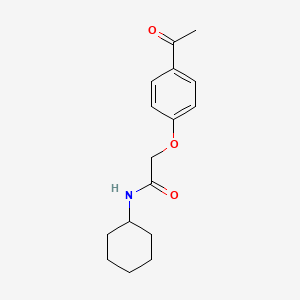
![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)
